![molecular formula C21H22N2O5S B2678698 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide CAS No. 941956-55-4](/img/structure/B2678698.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide is a useful research compound. Its molecular formula is C21H22N2O5S and its molecular weight is 414.48. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymerization and Photoinitiation
A study focused on naphthalimide dyes, which are related to the structure of interest, describes their application as polymerizable one-component visible light initiators. The research delves into their photopolymerization behavior and highlights their good initiating performance and high migration stability in cured films, suggesting potential applications in materials science and photopolymerization processes (Yang et al., 2018).
Synthesis of Alkaloids
Another study outlines a diastereoselective synthesis approach utilizing tandem pummerer/Mannich cyclization sequences. This method was applied to the assembly of jamtine, a tetrahydroisoquinoline alkaloid, indicating the compound's relevance in synthetic organic chemistry, particularly in the synthesis of complex alkaloids with therapeutic properties (Padwa et al., 2003).
Catalysis and Annulation Reactions
Research on Co(III)-catalyzed regioselective [4+2]-annulation of N-chlorobenzamides/acrylamides with substituted alkenes demonstrates the synthesis of pharmaceutically important 3,4-dihydroisoquinolinone derivatives. This study highlights the versatility of related compounds in catalytic synthesis, offering pathways to construct complex molecules with potential pharmaceutical applications (Yadav & Jeganmohan, 2022).
Anticancer Activity
A study explores the synthesis and evaluation of bioactive molecules, including derivatives that contain the sulphonamido quinazolinyl imidazole moiety, for their biological and pharmacological screening. This research points towards the compound's relevance in developing new therapeutic agents with antimicrobial, anti-inflammatory, and anticancer activities (Patel et al., 2009).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c24-21(8-6-16-5-7-19-20(13-16)28-15-27-19)22-10-12-29(25,26)23-11-9-17-3-1-2-4-18(17)14-23/h1-8,13H,9-12,14-15H2,(H,22,24)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJHMWVDJLTSLF-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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